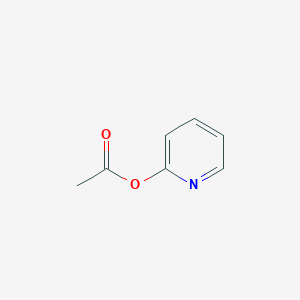

Pyridin-2-yl Acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

pyridin-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-6(9)10-7-4-2-3-5-8-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMXNRIHRLEYAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464637 | |

| Record name | Pyridin-2-yl Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3847-19-6 | |

| Record name | Pyridin-2-yl Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of Pyridin-2-yl Acetate: A Technical Guide for Chemical Researchers

Introduction: The Versatile Pyridin-2-yl Acetate Moiety

Pyridin-2-yl acetate, also known as 2-acetoxypyridine, is a valuable chemical intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its utility stems from the presence of a reactive ester functional group on the pyridine scaffold, a privileged structure in medicinal chemistry. The synthesis of this compound, while seemingly straightforward, involves nuanced chemical principles that are critical for achieving high yields and purity. This guide provides an in-depth exploration of the primary synthesis methodologies, delving into the mechanistic rationale behind procedural choices and offering practical, field-proven protocols for the modern research laboratory.

A foundational concept in the synthesis of pyridin-2-yl acetate is the tautomeric nature of its precursor, 2-hydroxypyridine. This compound exists in a dynamic equilibrium with its amide tautomer, pyridin-2(1H)-one. The position of this equilibrium is highly dependent on the solvent environment. In non-polar solvents, the 2-hydroxypyridine form is favored, whereas polar solvents, such as water and alcohols, shift the equilibrium towards the 2-pyridone form.[1] This tautomerism is a critical consideration in the selection of reaction conditions, as the desired product, Pyridin-2-yl Acetate, is formed through the O-acetylation of the 2-hydroxypyridine tautomer.

Primary Synthesis Route: O-Acetylation of 2-Hydroxypyridine

The most direct and widely employed method for the synthesis of Pyridin-2-yl Acetate is the O-acetylation of 2-hydroxypyridine. This reaction is typically accomplished using acetic anhydride, with pyridine serving a dual role as both a solvent and a catalyst.

Causality of Experimental Choices

-

Starting Material: 2-Hydroxypyridine is the logical precursor, directly presenting the hydroxyl group for esterification. Its availability from precursors like 2-aminopyridine or 2-chloropyridine makes it an economically viable starting point.[2][3]

-

Acetylating Agent: Acetic anhydride is the preferred acetylating agent due to its high reactivity and the fact that its byproduct, acetic acid, is easily removed during workup.

-

Solvent and Catalyst: The use of pyridine as a solvent is advantageous as it readily dissolves the starting 2-hydroxypyridine. More importantly, it acts as a nucleophilic catalyst. Pyridine reacts with acetic anhydride to form a highly electrophilic acetylpyridinium ion intermediate.[3] This intermediate is significantly more reactive towards the hydroxyl group of 2-hydroxypyridine than acetic anhydride itself. Furthermore, pyridine acts as a base to neutralize the acetic acid byproduct, driving the reaction to completion.

Reaction Mechanism: The Role of the Acetylpyridinium Ion

The acetylation of 2-hydroxypyridine in the presence of pyridine and acetic anhydride proceeds through a well-established nucleophilic catalysis mechanism.

-

Formation of the Acetylpyridinium Ion: Pyridine attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of a tetrahedral intermediate which then collapses to form the highly reactive acetylpyridinium ion and an acetate anion.

-

Nucleophilic Attack: The hydroxyl group of the 2-hydroxypyridine tautomer acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylpyridinium ion.

-

Proton Transfer and Product Formation: A final proton transfer step, facilitated by pyridine or the acetate anion, results in the formation of Pyridin-2-yl Acetate and pyridinium acetate.

Detailed Experimental Protocol

This protocol is a robust, self-validating procedure for the synthesis of Pyridin-2-yl Acetate.[4][5][6]

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 2-hydroxypyridine (1.0 equivalent) in dry pyridine (5-10 mL per gram of 2-hydroxypyridine).

-

Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. To this cooled solution, add acetic anhydride (1.5 equivalents) dropwise, ensuring the internal temperature remains below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching the Reaction: Once the reaction is complete, carefully quench any remaining acetic anhydride by the slow addition of methanol (2.0 equivalents) at 0 °C.

-

Work-up and Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove the majority of the pyridine.

-

To remove residual pyridine, co-evaporate the residue with toluene (3 x 20 mL).[6]

-

Dissolve the resulting oil in a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl to remove any remaining pyridine, followed by saturated aqueous NaHCO₃ to neutralize any acetic acid, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude Pyridin-2-yl Acetate.

-

-

Purification: The crude product can be purified by vacuum distillation or silica gel column chromatography to afford the final product as a colorless to pale yellow oil.

| Parameter | Condition | Rationale |

| Temperature | 0 °C to Room Temp. | Controls the exothermic reaction and prevents side reactions. |

| Reaction Time | 2 - 4 hours | Typically sufficient for complete conversion. |

| Typical Yield | > 85% | High efficiency with proper technique. |

Alternative Synthesis Route: From Pyridine-N-Oxide

An alternative, more advanced synthetic strategy for accessing 2-substituted pyridines, including Pyridin-2-yl Acetate, involves the reaction of pyridine-N-oxide with acetic anhydride.[4] This method leverages the unique reactivity of the N-oxide functionality to activate the pyridine ring towards nucleophilic attack at the 2-position.

Mechanistic Rationale

The reaction of pyridine-N-oxide with acetic anhydride proceeds via an initial acylation of the N-oxide oxygen. This forms an N-acetoxy pyridinium salt, which is a highly activated intermediate. This activation renders the C2 and C6 positions of the pyridine ring electrophilic. A subsequent nucleophilic attack by an acetate ion (generated in the initial step) at the C2 position, followed by elimination and rearomatization, yields Pyridin-2-yl Acetate.[4][7]

This method, while elegant, can sometimes lead to mixtures of isomers and byproducts, making the direct acetylation of 2-hydroxypyridine the more common and reliable approach for the specific synthesis of Pyridin-2-yl Acetate.

Purification and Characterization

Purification

-

Vacuum Distillation: For larger scale preparations, vacuum distillation is an effective method for purifying Pyridin-2-yl Acetate, which is a liquid at room temperature.

-

Silica Gel Chromatography: For smaller scales or to remove closely related impurities, column chromatography using a mixture of ethyl acetate and hexanes as the eluent is a standard and effective technique.

Characterization

The identity and purity of the synthesized Pyridin-2-yl Acetate should be confirmed by standard spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | A singlet for the acetyl methyl protons (around 2.3 ppm). Four distinct signals for the pyridine ring protons in the aromatic region (typically 7.0-8.5 ppm). |

| ¹³C NMR | A signal for the acetyl methyl carbon (around 21 ppm). A signal for the ester carbonyl carbon (around 169 ppm). Five signals for the pyridine ring carbons (in the range of 115-155 ppm). |

| IR Spectroscopy | A strong absorption band for the ester carbonyl (C=O) stretch, typically around 1760-1770 cm⁻¹. Characteristic absorption bands for the pyridine ring C=C and C=N stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of Pyridin-2-yl Acetate (137.14 g/mol ). |

Conclusion

The synthesis of Pyridin-2-yl Acetate is a fundamental transformation in organic chemistry with significant applications in the development of new chemical entities. The direct O-acetylation of 2-hydroxypyridine with acetic anhydride in pyridine remains the most efficient and reliable method. A thorough understanding of the underlying principles, particularly the tautomerism of the starting material and the catalytic role of pyridine, is paramount for the successful execution of this synthesis. The alternative route from pyridine-N-oxide, while mechanistically insightful, is generally less direct for this specific target. The protocols and data presented in this guide are intended to provide researchers with a solid, scientifically-grounded framework for the synthesis, purification, and characterization of this important chemical building block.

References

-

Wikipedia. 2-Pyridone. [Link]

-

Not V. Real, et al. Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange, 2017. [Link]

-

Ochiai, E., and T. Okamoto. "A Novel Method of Acetylation Using Acetoxypyridines." Pharmaceutical Bulletin, vol. 4, no. 1, 1956, pp. 55-57. [Link]

- Andersson, H., et al. "Synthesis of 2-substituted pyridines from pyridine N-oxides." Organic Letters, vol. 9, no. 7, 2007, pp. 1335-1337. (This reference is representative of the general method, specific details for 2-acetoxy are inferred).

- Chen, X., et al. "¹H-[¹³C] NMR spectroscopy of the rat brain during infusion of [2-¹³C] acetate at 14.1 T." Magnetic Resonance in Medicine, vol. 56, no. 5, 2006, pp. 955-62.

- Li, W., et al. "Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity." Molecules, vol. 24, no. 12, 2019, p. 2288. (Provides examples of work-up for pyridine-containing compounds).

-

Oberlintner, A., et al. "Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations." Cellulose, vol. 28, 2021, pp. 117742. [Link]

- Khanum, S. A., et al. "Synthesis, Characterization, Crystal structure and Hirshfeld Surface Analysis of (2-oxo-2H-pyridin-1-yl)-acetic acid hydrazide." Der Pharma Chemica, vol. 8, no. 12, 2016, pp. 36-44.

-

Glycoscience Protocols. O-Acetylation using acetic anhydride in pyridine. 2021. [Link]

-

MDPI. Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. 2023. [Link]

- Shaw, E. "Process of preparation of 2-hydroxypyridine-1-oxide and homologs." U.S.

-

Bull, J. A., et al. "Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines." Chemical Reviews, vol. 112, no. 5, 2012, pp. 2642-2713. [Link]

-

El-Sayed, A. A., et al. "Synthesis and spectral characterization of selective pyridine compounds as bioactive agents." Current Chemistry Letters, vol. 10, no. 3, 2021, pp. 255-260. [Link]

-

ResearchGate. How can I get acetylation with acetic anhydride and prydine?. 2014. [Link]

Sources

- 1. Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US2752356A - Process of preparation of 2-hydroxypyridine-1-oxide and homologs - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Chemical Properties of Pyridin-2-yl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridin-2-yl acetate, also known as 2-acetoxypyridine, is a pyridine derivative of significant interest in organic synthesis and medicinal chemistry. As an ester of 2-hydroxypyridine, it serves as a versatile reagent and building block, primarily utilized as an effective acylating agent. The pyridine ring within its structure imparts unique electronic properties that influence its reactivity and potential applications in the synthesis of complex molecules, including pharmaceutically active compounds. The pyridine scaffold is a common motif in numerous FDA-approved drugs, highlighting the importance of its derivatives in drug discovery and development.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of Pyridin-2-yl Acetate, offering valuable insights for researchers in the field.

Molecular Structure and Physicochemical Properties

Pyridin-2-yl acetate possesses a molecular formula of C₇H₇NO₂ and a molecular weight of 137.14 g/mol .[3] The molecule consists of a pyridine ring substituted at the 2-position with an acetate group. The nitrogen atom in the pyridine ring is a key feature, influencing the compound's polarity, basicity, and reactivity.

A summary of the key computed physicochemical properties of Pyridin-2-yl Acetate is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 g/mol |

| IUPAC Name | pyridin-2-yl acetate |

| CAS Number | 3847-19-6 |

| SMILES | CC(=O)OC1=CC=CC=N1 |

Synthesis of Pyridin-2-yl Acetate

The most common and straightforward method for the synthesis of Pyridin-2-yl Acetate is the O-acetylation of 2-hydroxypyridine (which exists in tautomeric equilibrium with 2-pyridone) using acetic anhydride. This reaction is typically carried out in the presence of a base, such as pyridine itself, which acts as a catalyst and scavenges the acetic acid byproduct.

Experimental Protocol: O-Acetylation of 2-Hydroxypyridine

The following protocol is a general procedure for the O-acetylation of a hydroxyl-containing compound and can be adapted for the synthesis of Pyridin-2-yl Acetate.

Materials:

-

2-Hydroxypyridine

-

Acetic anhydride (Ac₂O)

-

Dry pyridine

-

Dry dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2-hydroxypyridine (1.0 equivalent) in dry pyridine (5-10 mL per mmol of substrate) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.5-2.0 equivalents) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the careful addition of methanol.

-

Dilute the mixture with dichloromethane or ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford Pyridin-2-yl Acetate.

Chemical Reactivity

Hydrolysis

As an ester, Pyridin-2-yl Acetate is susceptible to hydrolysis to yield 2-hydroxypyridine and acetic acid. This reaction can be catalyzed by both acids and bases. The rate of hydrolysis is influenced by pH and temperature. The pyridine nitrogen can be protonated under acidic conditions, which can affect the electronic properties of the ring and the lability of the ester group.

Acylation Reactions

Pyridin-2-yl Acetate can function as an acylating agent, transferring the acetyl group to nucleophiles. The pyridine moiety acts as a leaving group. The efficiency of Pyridin-2-yl Acetate as an acylating agent is influenced by the nucleophilicity of the substrate and the reaction conditions. In some cases, the reaction may be facilitated by the addition of a catalyst. The formation of N-acyl pyridinium salts as reactive intermediates is a known mechanism in pyridine-catalyzed acylation reactions.[4]

Spectroscopic Characterization

The structural elucidation of Pyridin-2-yl Acetate relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a comprehensive, publicly available dataset for Pyridin-2-yl Acetate is not readily found, the expected spectral characteristics can be inferred from the analysis of related structures and general principles of spectroscopy. For comparison, the isomer 2-acetylpyridine has been extensively characterized.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of Pyridin-2-yl Acetate is expected to show distinct signals for the protons of the pyridine ring and the methyl group of the acetate. The pyridine protons will appear in the aromatic region (typically δ 7.0-8.5 ppm), with their chemical shifts and coupling patterns being indicative of their positions relative to the nitrogen atom and the acetate group. The methyl protons will appear as a singlet in the upfield region (typically δ 2.0-2.5 ppm).

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The carbonyl carbon of the acetate group is expected to have a chemical shift in the range of δ 165-175 ppm. The carbons of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm), with the carbon attached to the oxygen atom (C2) appearing at a downfield chemical shift. The methyl carbon of the acetate group will be observed in the upfield region (δ 20-30 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of Pyridin-2-yl Acetate will be characterized by strong absorption bands corresponding to the functional groups present in the molecule. Key expected absorptions include:

-

C=O stretch (ester): A strong band around 1760-1740 cm⁻¹.

-

C-O stretch (ester): Bands in the region of 1300-1000 cm⁻¹.

-

C=N and C=C stretches (pyridine ring): Multiple bands in the 1600-1400 cm⁻¹ region.

-

C-H stretches (aromatic and methyl): Bands above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

In mass spectrometry, Pyridin-2-yl Acetate is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (137.14 g/mol ). The fragmentation pattern will provide further structural information. Common fragmentation pathways for esters include the loss of the alkoxy group or the acyl group. For Pyridin-2-yl Acetate, fragmentation could involve the loss of the acetyl group (CH₃CO) or the entire acetate group.

Applications in Research and Drug Development

Pyridine derivatives are integral to the synthesis of a wide array of pharmaceuticals and agrochemicals.[6] Pyridin-2-yl Acetate, as an activated form of 2-hydroxypyridine, can serve as a key intermediate in the synthesis of more complex molecules. Its ability to act as an acylating agent makes it a useful tool for introducing acetyl groups into various substrates.

While specific, large-scale industrial applications of Pyridin-2-yl Acetate are not widely documented in readily accessible literature, its role as a reagent in synthetic organic chemistry is clear. The pyridine nucleus is a common feature in many biologically active compounds, and derivatives like Pyridin-2-yl Acetate provide a means to functionalize this important heterocyclic system. For instance, 2-acetylpyridine, an isomer of the hydrolysis product of Pyridin-2-yl Acetate, is a known intermediate in the synthesis of various pharmaceuticals.[7]

Safety and Handling

Specific safety data for Pyridin-2-yl Acetate is not extensively available. However, based on its structure and the properties of related compounds such as pyridine and other acetate esters, appropriate safety precautions should be taken.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Hazards: The compound may be harmful if swallowed, inhaled, or absorbed through the skin. It may cause irritation to the skin, eyes, and respiratory tract. The safety data for the related compound, 2-acetylpyridine, indicates that it can cause skin and eye irritation.[5]

It is crucial to consult the specific Safety Data Sheet (SDS) for Pyridin-2-yl Acetate from the supplier before handling the compound.

Conclusion

Pyridin-2-yl Acetate is a valuable chemical entity with significant potential in synthetic organic chemistry and drug discovery. Its synthesis from readily available starting materials and its reactivity as an acylating agent make it a useful tool for the construction of complex molecular architectures. A thorough understanding of its chemical properties, spectroscopic characteristics, and safe handling procedures is essential for its effective and responsible use in a research and development setting. Further research into the specific applications of Pyridin-2-yl Acetate in the synthesis of novel therapeutic agents could unveil new opportunities in medicinal chemistry.

References

-

PubChem. (n.d.). 2-Acetylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

- National Toxicology Program. (1997). Nomination Background: 2-Acetylpyridine (CASRN: 1122-62-9). U.S. Department of Health and Human Services.

-

Wikipedia. (n.d.). 2-Acetylpyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN109503469B - Preparation method of 2-acetylpyridine.

- Gwaram, N. S., Ali, H. M., Saharin, S. M., Abdulla, M. A., Hassandarvish, P., Lin, T. K., Ching, C. L., & Ooi, C. L. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038.

-

Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]

- Comins, D. L., & Joseph, S. P. (2004). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 104(5), 2071-2104.

-

PubChem. (n.d.). Pyridin-2-yl Acetate. National Center for Biotechnology Information. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.).

-

ResearchGate. (n.d.). Synthesis of 2-pyridone/2-thioxopyridine – quinoline hybrids. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. japsonline.com [japsonline.com]

- 3. 2-acetyl pyridine, 1122-62-9 [thegoodscentscompany.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Acetylpyridine | C7H7NO | CID 14286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Structure and Utility of Pyridin-2-yl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyridine Scaffold

The pyridine ring is a fundamental heterocyclic scaffold ubiquitous in pharmaceuticals, agrochemicals, and functional materials.[1] Its unique electronic properties and ability to participate in a wide array of chemical transformations make it a privileged structure in drug design. Pyridin-2-yl Acetate, as an accessible and reactive derivative, serves as a valuable building block and reagent for the introduction of the 2-pyridyl moiety and for targeted acylation reactions. This guide will elucidate the key structural and chemical features of this compound, providing a robust foundation for its effective utilization in research and development.

Synthesis of Pyridin-2-yl Acetate: A Practical Approach

The most common and practical laboratory synthesis of Pyridin-2-yl Acetate involves the acetylation of 2-hydroxypyridine. This reaction is typically achieved through the use of an acylating agent such as acetic anhydride in the presence of a base, often pyridine itself or a more potent catalyst like 4-(dimethylamino)pyridine (DMAP).

Underlying Principles of Synthesis

The synthesis hinges on the nucleophilic character of the hydroxyl group of 2-hydroxypyridine and the electrophilicity of the carbonyl carbon in the acetylating agent. 2-Hydroxypyridine exists in equilibrium with its tautomeric form, 2-pyridone. While both tautomers are present, the hydroxyl form is the reactive species in this O-acetylation.

The role of the base is crucial. Pyridine can act as a base to deprotonate the hydroxyl group, increasing its nucleophilicity.[2] However, for more efficient and rapid conversion, a superior nucleophilic catalyst such as DMAP is often employed. DMAP functions by first reacting with the acetic anhydride to form a highly reactive N-acetylpyridinium intermediate. This intermediate is significantly more electrophilic than acetic anhydride itself, and is thus more readily attacked by the hydroxyl group of 2-hydroxypyridine.[3][4]

Experimental Protocol: Synthesis of Pyridin-2-yl Acetate

This protocol describes a representative procedure for the synthesis of Pyridin-2-yl Acetate.

Materials:

-

2-Hydroxypyridine

-

Acetic Anhydride

-

Pyridine (anhydrous)

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a solution of 2-hydroxypyridine (1.0 eq) in anhydrous dichloromethane under an inert atmosphere, add pyridine (1.2 eq) and a catalytic amount of DMAP.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure Pyridin-2-yl Acetate.

Diagram of the Catalytic Role of DMAP in the Acetylation of 2-Hydroxypyridine:

Caption: Catalytic cycle of DMAP in the acetylation of 2-hydroxypyridine.

Structural Elucidation and Spectroscopic Characterization

The definitive identification and purity assessment of Pyridin-2-yl Acetate are accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum of Pyridin-2-yl Acetate will exhibit characteristic signals for the aromatic protons of the pyridine ring and the methyl protons of the acetate group. The pyridine protons will appear as a set of multiplets in the aromatic region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns dictated by their positions relative to the nitrogen atom and the acetate group. The methyl protons will present as a sharp singlet, typically in the upfield region (around δ 2.2-2.4 ppm).[5][6]

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for each of the seven carbon atoms in the molecule. The carbonyl carbon of the ester will appear at a characteristic downfield chemical shift (around δ 168-170 ppm). The carbons of the pyridine ring will resonate in the aromatic region (δ 110-155 ppm), and the methyl carbon of the acetate group will be found in the upfield region (around δ 20-22 ppm).[7]

Table 1: Predicted NMR Data for Pyridin-2-yl Acetate

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Pyridine C2 | - | ~152 |

| Pyridine C3 | ~7.2 | ~122 |

| Pyridine C4 | ~7.8 | ~140 |

| Pyridine C5 | ~7.1 | ~118 |

| Pyridine C6 | ~8.2 | ~149 |

| Acetyl C=O | - | ~169 |

| Acetyl CH₃ | ~2.3 | ~21 |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of Pyridin-2-yl Acetate will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically appearing in the range of 1750-1770 cm⁻¹. Other characteristic absorptions include C-O stretching vibrations (around 1200-1250 cm⁻¹) and the aromatic C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region).[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Pyridin-2-yl Acetate (C₇H₇NO₂), the molecular ion peak [M]⁺ would be observed at m/z 137.[10] A prominent fragment ion would likely correspond to the loss of the acetyl group, resulting in a peak at m/z 95 (the 2-hydroxypyridinium cation). Another significant fragmentation pathway could involve the loss of ketene (CH₂=C=O) from the molecular ion, leading to a fragment at m/z 95.[11][12]

Diagram of the Mass Spectrometry Fragmentation of Pyridin-2-yl Acetate:

Caption: Proposed major fragmentation pathways of Pyridin-2-yl Acetate in mass spectrometry.

Reactivity and Mechanistic Insights

Pyridin-2-yl Acetate exhibits reactivity characteristic of an activated ester, making it a useful acylating agent.

Nucleophilic Acyl Substitution

The core reactivity of Pyridin-2-yl Acetate is governed by the principles of nucleophilic acyl substitution.[13][14] The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the carbonyl carbon, making it susceptible to attack by nucleophiles. The 2-pyridyloxide anion is a relatively good leaving group, further facilitating these reactions.

The general mechanism involves the initial attack of a nucleophile on the carbonyl carbon to form a tetrahedral intermediate. This is followed by the collapse of this intermediate and the expulsion of the 2-pyridyloxide leaving group to yield the acylated product.[15][16]

Hydrolysis

In the presence of water, particularly under basic or acidic conditions, Pyridin-2-yl Acetate can undergo hydrolysis to regenerate 2-hydroxypyridine and acetic acid. This reaction proceeds via a nucleophilic acyl substitution mechanism where water or hydroxide acts as the nucleophile.

Role as an Acylating Agent

Pyridin-2-yl Acetate can serve as a mild and effective acylating agent for various nucleophiles, including alcohols, amines, and thiols. Its reactivity is greater than that of simple alkyl acetates due to the activating effect of the pyridine ring. This property makes it a valuable reagent in organic synthesis, particularly when selective and controlled acylation is required.

Applications in Drug Development and Research

While specific blockbuster drugs may not directly contain the Pyridin-2-yl Acetate moiety, its utility lies in its role as a versatile intermediate and reagent in the synthesis of more complex, biologically active molecules.

-

Protecting Group Chemistry: The acetyl group can be used as a protecting group for the hydroxyl functionality of 2-hydroxypyridine.[1] The relative ease of both its introduction and removal under specific conditions makes it a useful tool in multi-step syntheses.

-

Peptide Synthesis: Activated esters, including those derived from pyridine, have been explored for their utility in peptide bond formation.[17][18] The enhanced reactivity of the acyl group in Pyridin-2-yl Acetate allows for the efficient coupling of amino acids under mild conditions.

-

Scaffold for Library Synthesis: As a readily available and modifiable building block, Pyridin-2-yl Acetate and its derivatives can be employed in the combinatorial synthesis of libraries of pyridine-containing compounds for high-throughput screening in drug discovery programs.

Conclusion

Pyridin-2-yl Acetate is a compound of significant interest to the scientific community, particularly those involved in organic synthesis and drug discovery. Its straightforward synthesis, well-defined structural features, and versatile reactivity as an acylating agent make it a valuable tool in the chemist's arsenal. A thorough understanding of its properties, as detailed in this guide, is essential for its effective application in the development of novel chemical entities with potential therapeutic applications.

References

-

PubChem. Pyridin-2-yl Acetate. National Center for Biotechnology Information. [Link]

-

MDPI. Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. [Link]

- Ricci, A. (2007). Amino Group Chemistry: From Synthesis to the Life Sciences. John Wiley & Sons.

-

Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing - University of Birmingham. [Link]

-

Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

-

GlycoPOD. O-Acetylation using acetic anhydride in pyridine. [Link]

-

Request PDF. Applications of Dialkylaminopyridine (DMAP) Catalysts in Organic Synthesis. [Link]

-

Royal Society of Chemistry. Advances in solid-phase peptide synthesis in aqueous media (ASPPS). [Link]

-

Organic Chemistry Portal. Pyridine synthesis. [Link]

-

Chad's Prep. (2021, April 9). 20.3 The Mechanisms of Nucleophilic Acyl Substitution. [Link]

-

Neliti. THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. [Link]

-

Semantic Scholar. Catalysis by 4-dialkylaminopyridines. [Link]

-

ACS Publications. Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. [Link]

-

MDPI. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. [Link]

-

NIST. Pyridine. [Link]

-

Chemistry LibreTexts. 4.5: Nucleophilic acyl substitution reactions. [Link]

-

ACS Publications. Interfacial Behavior, Supramolecular Assembly, and Photophysics of Phospholipid−Porphyrin and Phospholipid−Phthalocyanine Conjugates. [Link]

-

ACS Publications. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]

-

ResearchGate. Impact of pyridine incorporation into amino acids and peptide drugs. [Link]

-

Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

-

ResearchGate. How can I get acetylation with acetic anhydride and prydine?. [Link]

-

ResearchGate. 4-Dimethylaminopyridine as a catalyst in heroin synthesis. [Link]

-

MDPI. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. [Link]

-

Chad's Prep. (2018, September 21). 20.7 The Mechanisms of Nucleophilic Acyl Substitution. [Link]

-

Royal Society of Chemistry. Polypeptides. Part XII. The preparation of 2-pyridyl esters and their use in peptide synthesis. [Link]

-

ScholarWorks @ UTRGV. The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. [Link]

-

Infrared Absorption Spectra of Quaternary Salts of Pyridine. [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

PubMed. 1H-[13C] NMR spectroscopy of the rat brain during infusion of [2-13C] acetate at 14.1 T. [Link]

-

Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. [Link]

-

Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

-

Arkivoc. Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. [Link]

-

DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

-

ACS Publications. Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. [Link]

-

NIH. Ultra-Accurate Correlation between Precursor and Fragment Ions in Two-Dimensional Mass Spectrometry: Acetylated vs Trimethylated Histone Peptides. [Link]

Sources

- 1. catalogimages.wiley.com [catalogimages.wiley.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 5. 1H-[13C] NMR spectroscopy of the rat brain during infusion of [2-13C] acetate at 14.1 T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]

- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. Pyridin-2-yl Acetate | C7H7NO2 | CID 11400803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. arkat-usa.org [arkat-usa.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02319A [pubs.rsc.org]

- 18. Polypeptides. Part XII. The preparation of 2-pyridyl esters and their use in peptide synthesis - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Pyridin-2-yl Acetate molecular weight

An In-Depth Technical Guide to Pyridin-2-yl Acetate: Properties, Synthesis, and Applications

Introduction

Pyridin-2-yl acetate is a heterocyclic organic compound that belongs to the pyridine family of molecules. As an ester derivative, it serves as a valuable reagent and building block in synthetic organic chemistry. The pyridine scaffold itself is a ubiquitous structural motif found in a vast array of pharmaceuticals, agrochemicals, and natural products, making its derivatives subjects of significant interest for researchers.[1][2][3] The incorporation of a pyridine ring can enhance the pharmacological activity, metabolic stability, and solubility of drug candidates.[3] This guide provides a detailed technical overview of Pyridin-2-yl Acetate, covering its fundamental physicochemical properties, a validated synthesis protocol, comprehensive analytical characterization methods, and its applications in modern chemical research and drug development.

Physicochemical and Structural Properties

Pyridin-2-yl acetate is characterized by a molecular formula of C₇H₇NO₂.[4] Its structure consists of a pyridine ring substituted at the 2-position with an acetate group via an ester linkage. The precise determination of its molecular weight is fundamental for all quantitative experimental work, including reaction stoichiometry and analytical quantification.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₂ | PubChem[4] |

| Molecular Weight | 137.14 g/mol | PubChem[4] |

| IUPAC Name | pyridin-2-yl acetate | PubChem[4] |

| CAS Number | 3847-19-6 | PubChem[4] |

| Canonical SMILES | CC(=O)OC1=CC=CC=N1 | PubChem[4] |

| InChIKey | AEMXNRIHRLEYAK-UHFFFAOYSA-N | PubChem[4] |

| Topological Polar Surface Area | 39.2 Ų | PubChem[4] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |

| Rotatable Bond Count | 2 | PubChem[4] |

Synthesis of Pyridin-2-yl Acetate

The synthesis of Pyridin-2-yl acetate is most commonly and efficiently achieved through the N-acylation of 2-hydroxypyridine (also known as 2-pyridone, its major tautomer) with a suitable acetylating agent, such as acetic anhydride or acetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Causality of Experimental Design

The chosen protocol involves the reaction between 2-hydroxypyridine and acetic anhydride. 2-hydroxypyridine acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. The reaction is typically performed in the presence of a mild base, such as pyridine or triethylamine, which serves two purposes: it can deprotonate the hydroxyl group of 2-hydroxypyridine to form a more potent nucleophile (the pyridin-2-olate anion), and it neutralizes the acetic acid byproduct generated during the reaction, driving the equilibrium towards the product side. The reaction is often heated to ensure a reasonable reaction rate. A subsequent aqueous workup is necessary to remove the base, unreacted acetic anhydride (which hydrolyzes to acetic acid), and the acetic acid byproduct.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of Pyridin-2-yl Acetate.

Step-by-Step Synthesis Protocol

-

Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxypyridine (5.0 g, 52.6 mmol).

-

Reagent Addition: Add dichloromethane (DCM, 40 mL) as the solvent, followed by triethylamine (8.8 mL, 63.1 mmol, 1.2 eq). Stir the mixture until the solid dissolves.

-

Acetylation: Cool the flask in an ice bath (0 °C). Add acetic anhydride (6.0 mL, 63.1 mmol, 1.2 eq) dropwise to the stirring solution over 10 minutes. Rationale: Dropwise addition helps to control the exothermic nature of the reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 40 °C for DCM) and maintain for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize excess acid.

-

Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (saturated NaCl solution, 1 x 40 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure Pyridin-2-yl Acetate.

Analytical Characterization

To confirm the identity, structure, and purity of the synthesized Pyridin-2-yl Acetate, a combination of spectroscopic techniques is employed. Each method provides a unique and complementary piece of structural information, forming a self-validating analytical system.

| Technique | Purpose | Expected Key Results |

| ¹H NMR | Structural elucidation and proton environment mapping. | - Aromatic protons on the pyridine ring (typically 4 distinct signals).- A singlet for the methyl (CH₃) protons of the acetate group around δ 2.2-2.4 ppm. |

| ¹³C NMR | Carbon skeleton mapping. | - A signal for the ester carbonyl carbon (~168-170 ppm).- Signals for the 5 distinct carbons of the pyridine ring.- A signal for the acetate methyl carbon (~21 ppm). |

| Mass Spec. (MS) | Molecular weight confirmation. | - A molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the exact mass of the compound (e.g., m/z = 138.05 for [C₇H₇NO₂ + H]⁺). |

| FTIR | Functional group identification. | - A strong C=O stretch for the ester group (~1760-1770 cm⁻¹).- C-O stretches (~1180-1220 cm⁻¹).- Aromatic C=C and C=N stretches (~1450-1600 cm⁻¹). |

Applications in Research and Drug Development

The pyridine ring is a privileged scaffold in medicinal chemistry, and its derivatives are integral to numerous therapeutic agents.[1][3] Pyridin-2-yl acetate, while not a drug itself, is a key intermediate and reagent in the synthesis of more complex molecules.

Role as a Synthetic Intermediate

The acetate group on the pyridine ring can function as a leaving group or be chemically modified. The compound serves as a precursor for introducing the 2-hydroxypyridine moiety into larger molecules. Its primary utility is in advanced organic synthesis reactions.

Application in C-H Functionalization

A significant application of pyridin-2-yl acetate is in transition metal-catalyzed reactions, particularly palladium-catalyzed C-H acyloxylation.[5] In these reactions, the pyridine nitrogen acts as a directing group, guiding the metal catalyst to a specific C-H bond on another part of the molecule. The acetate group is then transferred to that position. This strategy allows for the direct and selective introduction of oxygen functionalities into complex molecules, a crucial step in the synthesis of many natural products and pharmaceuticals.[5]

Caption: Role of Pyridin-2-yl Acetate in directed C-H functionalization.

Conclusion

Pyridin-2-yl acetate, with a molecular weight of 137.14 g/mol , is more than a simple chemical compound; it is a versatile tool for chemical innovation. Its straightforward synthesis and the strategic importance of its pyridine scaffold make it a valuable asset in the laboratory. For researchers in organic synthesis and drug development, a thorough understanding of its properties, handling, and reactivity is essential for leveraging its potential in creating novel molecules with significant biological and material applications.

References

-

Title: Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Source: Organic Letters. URL: [Link]

-

Title: Pyridin-2-yl Acetate | C7H7NO2 | CID 11400803. Source: PubChem, National Institutes of Health. URL: [Link]

-

Title: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Source: Molecules (Journal), via PMC. URL: [Link]

-

Title: Pyridine: the scaffolds with significant clinical diversity. Source: RSC Advances, Royal Society of Chemistry. URL: [Link]

-

Title: Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Source: Molecules (Journal), via PMC. URL: [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridin-2-yl Acetate | C7H7NO2 | CID 11400803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Pyridin-2-yl Acetate

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Nomenclature

Pyridin-2-yl acetate, also known as 2-acetoxypyridine, is an organic compound with the chemical formula C₇H₇NO₂. Its structure consists of a pyridine ring substituted at the 2-position with an acetate group.

IUPAC Name: pyridin-2-yl acetate

The nomenclature follows the standard rules for esters, where the alkyl/aryl group attached to the oxygen of the carboxyl group is named first (pyridin-2-yl), followed by the name of the carboxylate anion (acetate). The numbering of the pyridine ring begins at the nitrogen atom, making the point of attachment for the acetate group position 2.

Molecular Structure:

Figure 2: Synthesis mechanism of pyridin-2-yl acetate.

Detailed Experimental Protocol

This protocol describes the laboratory-scale synthesis of pyridin-2-yl acetate.

Materials:

-

2-Hydroxypyridine

-

Acetic anhydride (Ac₂O)

-

Pyridine (dry)

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2-hydroxypyridine (1.0 equivalent) in dry pyridine (5-10 mL per mmol of substrate) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add acetic anhydride (1.5 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of methanol.

-

Concentrate the mixture under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane or ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure pyridin-2-yl acetate.

Spectroscopic Characterization

The structure of pyridin-2-yl acetate can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of pyridin-2-yl acetate will show characteristic signals for the protons on the pyridine ring and the methyl protons of the acetate group. The pyridine protons typically appear in the aromatic region (δ 7.0-8.5 ppm), with their exact chemical shifts and coupling patterns depending on the solvent. The methyl protons of the acetate group will appear as a singlet further upfield, typically around δ 2.2-2.3 ppm.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the seven carbon atoms in the molecule. The carbonyl carbon of the acetate group will appear significantly downfield (around δ 168-170 ppm). The carbons of the pyridine ring will resonate in the aromatic region (approximately δ 110-150 ppm), with the carbon attached to the oxygen (C2) appearing at a lower field compared to the other ring carbons. [1]The methyl carbon of the acetate group will be found at a much higher field (around δ 20-21 ppm).

Table 2: Typical NMR Data for Pyridin-2-yl Acetate

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

| ¹H (Acetate CH₃) | ~2.25 | s |

| ¹H (Pyridine) | ~7.1-8.3 | m |

| ¹³C (Acetate C=O) | ~169 | s |

| ¹³C (Pyridine C2) | ~151 | s |

| ¹³C (Pyridine C6) | ~148 | s |

| ¹³C (Pyridine C4) | ~139 | s |

| ¹³C (Pyridine C3) | ~126 | s |

| ¹³C (Pyridine C5) | ~122 | s |

| ¹³C (Acetate CH₃) | ~21 | s |

Note: Exact chemical shifts may vary depending on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy

The IR spectrum of pyridin-2-yl acetate will exhibit characteristic absorption bands that confirm the presence of the key functional groups. A strong absorption band around 1760-1770 cm⁻¹ is indicative of the C=O stretching of the ester group. The C-O stretching of the ester will appear in the region of 1200-1300 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations from the pyridine ring will be observed in their respective characteristic regions.

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) of pyridin-2-yl acetate will show a molecular ion peak (M⁺) at m/z = 137. The fragmentation pattern will likely involve the loss of the acetyl group (CH₃CO•) leading to a fragment ion at m/z = 94, corresponding to the pyridin-2-yloxy radical cation. Another prominent fragmentation would be the loss of ketene (CH₂=C=O) from the molecular ion, resulting in a fragment corresponding to 2-hydroxypyridine at m/z = 95.

Applications in Organic Synthesis

Pyridin-2-yl acetate is a valuable reagent in organic synthesis, primarily utilized as an efficient acylating agent.

Acylating Agent

Pyridin-2-yl acetate can be used for the N-acetylation of amines and the O-acetylation of alcohols. The pyridine ring acts as a good leaving group, facilitating the transfer of the acetyl group to a nucleophile.

Mechanism of Acyl Transfer: The reaction proceeds through a nucleophilic attack of the amine or alcohol on the carbonyl carbon of the acetate group. The pyridine-2-oxide anion is a relatively stable leaving group, driving the reaction forward.

Figure 3: General mechanism for acylation using pyridin-2-yl acetate.

Experimental Protocol for N-Acetylation of an Amine:

-

Dissolve the amine (1.0 equivalent) and pyridin-2-yl acetate (1.1 equivalents) in an aprotic solvent such as dichloromethane or acetonitrile.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, the reaction mixture can be worked up by washing with a dilute acid solution to remove any unreacted pyridine derivatives, followed by an aqueous workup to isolate the acetylated amine.

-

The product can be further purified by recrystallization or column chromatography.

Safety and Handling

Potential Hazards:

-

Irritant: May cause skin, eye, and respiratory tract irritation. [2][3]* Harmful: May be harmful if swallowed, inhaled, or absorbed through the skin.

-

Flammable: Assumed to be a combustible liquid.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes. [2]* Keep away from heat, sparks, and open flames. [4]* Store in a tightly closed container in a cool, dry, and well-ventilated area.

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. [2]* If inhaled: Move the person into fresh air.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. [2]

Conclusion

Pyridin-2-yl acetate is a readily synthesized and versatile reagent for acylation reactions in organic synthesis. Its straightforward preparation from 2-hydroxypyridine and acetic anhydride, coupled with its effective acylating properties, makes it a valuable tool for researchers and drug development professionals. Proper handling and an understanding of its reactivity are essential for its safe and successful application in the laboratory.

References

-

Glycoscience Protocols. (2021, October 6). O-Acetylation using acetic anhydride in pyridine. GlycoPODv2. [Link]

-

ResearchGate. (2014, August 12). How can I get acetylation with acetic anhydride and pyridine?[Link]

-

PubChem. (n.d.). Pyridin-2-yl Acetate. National Center for Biotechnology Information. [Link]

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. [Link]

-

Synerzine. (2019, January 31). SAFETY DATA SHEET 2-Acetyl Pyridine. [Link]

-

Angene Chemical. (2021, May 1). Safety Data Sheet. [Link]

Sources

Decoding Pyridin-2-yl Acetate: A Spectroscopic Guide for Researchers

In the landscape of pharmaceutical and materials science, the precise structural elucidation of molecular compounds is paramount. Pyridin-2-yl acetate, a versatile building block in organic synthesis, presents a valuable case study for the application of modern spectroscopic techniques. This guide provides an in-depth analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus extends beyond mere data reporting to unravel the causal relationships between molecular structure and spectral output, thereby empowering robust and reliable compound characterization.

The Structural Significance of Pyridin-2-yl Acetate

Pyridin-2-yl acetate, with the chemical formula C₇H₇NO₂, is a molecule of interest due to the presence of both a pyridine ring and an acetate functional group.[1] The pyridine moiety is a common scaffold in medicinal chemistry, while the acetate group can act as a leaving group or a protecting group in various chemical transformations. Understanding the electronic environment and connectivity of this molecule is crucial for its effective utilization in complex synthetic pathways. Spectroscopic analysis provides a non-destructive window into this molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum of pyridin-2-yl acetate is predicted to exhibit distinct signals corresponding to the aromatic protons of the pyridine ring and the methyl protons of the acetate group. The electronegativity of the nitrogen atom and the ester oxygen significantly influences the chemical shifts of adjacent protons.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2 | Doublet of doublets | 1H | H6 | The proton at the 6-position is deshielded by the adjacent electronegative nitrogen atom and is coupled to H5 and H4. |

| ~7.8 | Triplet of doublets | 1H | H4 | This proton is coupled to H3, H5, and H6, leading to a complex multiplet. Its downfield shift is characteristic of pyridine ring protons. |

| ~7.2 | Doublet of doublets | 1H | H3 | Coupled to H4, this proton appears in the aromatic region. |

| ~7.1 | Triplet | 1H | H5 | Coupled to H4 and H6, this proton resonates at a relatively upfield position for an aromatic proton due to its meta position relative to the nitrogen. |

| ~2.3 | Singlet | 3H | -CH₃ | The methyl protons of the acetate group are in a relatively shielded environment and appear as a singlet due to the absence of adjacent protons. |

Causality in ¹H NMR: The distinct chemical shifts of the pyridine protons are a direct consequence of the anisotropic magnetic field generated by the aromatic ring current and the electron-withdrawing nature of the nitrogen atom. Protons closer to the nitrogen (H6) are more deshielded and thus resonate at a lower field. The singlet nature of the acetate's methyl protons is a key identifier, confirming the absence of neighboring protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~169 | C=O | The carbonyl carbon of the ester is highly deshielded due to the double bond and the electronegativity of the two oxygen atoms. |

| ~151 | C2 | The carbon atom bonded to the ester oxygen and the nitrogen atom is significantly deshielded. |

| ~149 | C6 | The carbon adjacent to the nitrogen atom experiences a strong deshielding effect. |

| ~139 | C4 | Aromatic carbon in the pyridine ring. |

| ~125 | C5 | Aromatic carbon in the pyridine ring. |

| ~121 | C3 | Aromatic carbon in the pyridine ring. |

| ~21 | -CH₃ | The methyl carbon of the acetate group is in a shielded, aliphatic environment. |

Expert Insight: The chemical shift of the carbonyl carbon is a hallmark of the ester functional group. The distinct shifts of the pyridine carbons are invaluable for confirming the substitution pattern on the ring.

Experimental Protocol for NMR Spectroscopy

A robust and reproducible NMR protocol is essential for obtaining high-quality data.

Step-by-Step NMR Sample Preparation and Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of pyridin-2-yl acetate in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the proton frequency.

-

Acquire a one-pulse spectrum with a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Process the data with an exponential window function and Fourier transform.

-

Phase and baseline correct the spectrum. Reference the TMS peak to 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the carbon frequency.

-

Acquire a proton-decoupled spectrum with a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to a few thousand).

-

Process the data with an exponential window function and Fourier transform.

-

Phase and baseline correct the spectrum. Reference the CDCl₃ solvent peak to 77.16 ppm.

-

Workflow for NMR Data Acquisition and Analysis

Caption: A streamlined workflow for acquiring and analyzing NMR spectra of organic compounds.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a rapid and effective technique for identifying functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Predicted Fourier-Transform Infrared (FTIR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3050 | Medium | C-H stretch (aromatic) | Characteristic stretching vibrations of C-H bonds on the pyridine ring. |

| ~2950 | Weak | C-H stretch (aliphatic) | Stretching vibrations of the methyl group C-H bonds. |

| ~1760 | Strong | C=O stretch (ester) | A very strong and characteristic absorption for the carbonyl group of an ester. |

| ~1590, 1470, 1430 | Medium-Strong | C=C and C=N stretches (pyridine ring) | Skeletal vibrations of the aromatic pyridine ring. |

| ~1220 | Strong | C-O stretch (ester) | The stretching vibration of the C-O single bond in the ester linkage. |

| ~750 | Strong | C-H bend (out-of-plane, aromatic) | Bending vibration characteristic of the substitution pattern on the pyridine ring. |

Trustworthiness in IR Analysis: The presence of a strong absorption band around 1760 cm⁻¹ is a highly reliable indicator of the carbonyl group in the ester. The combination of this with the characteristic pyridine ring vibrations provides a high degree of confidence in the compound's identity.

Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient method for analyzing solid and liquid samples with minimal preparation.

Step-by-Step ATR-FTIR Analysis:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Collect a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small amount of pyridin-2-yl acetate directly onto the ATR crystal. If it is a solid, apply pressure using the instrument's clamp to ensure good contact.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

ATR-FTIR Experimental Workflow

Caption: The straightforward workflow for obtaining an FTIR spectrum using the ATR technique.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of fragmentation patterns.

Predicted Gas Chromatography-Mass Spectrometry (GC-MS) Data

-

Molecular Ion (M⁺): m/z = 137. This corresponds to the molecular weight of pyridin-2-yl acetate (C₇H₇NO₂). The presence of an odd number of nitrogen atoms results in an odd nominal molecular weight, consistent with the Nitrogen Rule.

-

Key Fragmentation Pathways:

-

Loss of the acetyl group: A prominent fragment would be expected at m/z = 95, corresponding to the pyridin-2-ol cation, resulting from the cleavage of the ester bond.

-

Formation of the acetyl cation: A peak at m/z = 43, corresponding to [CH₃CO]⁺, is a very common fragment for acetate esters.

-

Fragmentation of the pyridine ring: Further fragmentation of the pyridine-containing ions can lead to smaller charged species, though these are often less intense.

-

Predicted Mass Spectrum Fragmentation

Sources

Pyridin-2-yl Acetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of Pyridin-2-yl Acetate, a versatile pyridine derivative of significant interest in organic synthesis and medicinal chemistry. Drawing from established scientific literature, this document details its synthesis, chemical properties, reactivity, and applications, with a focus on its role as a valuable building block in the development of novel therapeutics.

Introduction: The Significance of the Pyridine Scaffold

The pyridine ring is a fundamental heterocyclic scaffold that is omnipresent in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and its role as a bioisostere for the phenyl group have cemented its importance in drug design. Pyridin-2-yl Acetate, also known as 2-acetoxypyridine, is a key derivative that serves as a stable and reactive synthon for the introduction of the 2-pyridyloxy or related functionalities into more complex molecules. This guide will serve as a technical resource for researchers leveraging this compound in their synthetic and drug discovery endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of Pyridin-2-yl Acetate is essential for its effective use in the laboratory. The key identifiers and computed properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | pyridin-2-yl acetate | PubChem[3] |

| CAS Number | 3847-19-6 | PubChem[3] |

| Molecular Formula | C₇H₇NO₂ | PubChem[3] |

| Molecular Weight | 137.14 g/mol | PubChem[3] |

| SMILES | CC(=O)OC1=CC=CC=N1 | PubChem[3] |

| InChIKey | AEMXNRIHRLEYAK-UHFFFAOYSA-N | PubChem[3] |

Spectral Characterization

Spectroscopic analysis is critical for confirming the identity and purity of Pyridin-2-yl Acetate. Below are the expected spectral features based on the analysis of related pyridine derivatives and general principles of spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and a singlet for the methyl protons of the acetate group. The chemical shifts of the pyridine protons are influenced by the electronegativity of the nitrogen atom and the ester group.

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit signals for the two carbons of the acetate group and the five carbons of the pyridine ring. The carbonyl carbon of the ester will appear at a characteristic downfield shift.

Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying key functional groups. A strong absorption band is expected for the C=O stretching vibration of the ester group, typically in the range of 1740-1760 cm⁻¹. Vibrations associated with the C-O bond and the aromatic pyridine ring will also be present.

Synthesis of Pyridin-2-yl Acetate

Pyridin-2-yl Acetate is most commonly synthesized by the O-acetylation of 2-hydroxypyridine. The following protocol is a representative method based on established procedures for the acetylation of hydroxyl-containing compounds using acetic anhydride and pyridine.

Reaction Scheme

Detailed Experimental Protocol

This protocol is adapted from established methods for O-acetylation.[4]

Materials:

-

2-Hydroxypyridine

-

Acetic anhydride

-

Anhydrous pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxypyridine (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of substrate) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add acetic anhydride (1.2 equivalents) to the cooled solution with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the careful addition of methanol.

-

Concentrate the mixture under reduced pressure to remove the majority of the pyridine and methanol.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Pyridin-2-yl Acetate.

Causality Behind Experimental Choices:

-

Pyridine as Solvent and Catalyst: Pyridine serves a dual role in this reaction. As a solvent, it ensures the homogeneity of the reaction mixture. More importantly, it acts as a nucleophilic catalyst by reacting with acetic anhydride to form a highly reactive acetylpyridinium intermediate. It also serves as a base to neutralize the acetic acid byproduct, driving the reaction to completion.

-

Inert Atmosphere: The use of an inert atmosphere is good practice to prevent the reaction of acetic anhydride with atmospheric moisture.

-

Aqueous Work-up: The acidic wash (1 M HCl) removes any remaining pyridine. The basic wash (saturated aqueous NaHCO₃) neutralizes any residual acetic acid and unreacted acetic anhydride. The brine wash removes any remaining water from the organic layer.

Chemical Reactivity

The reactivity of Pyridin-2-yl Acetate is dominated by the chemistry of the ester functional group, with the electronic properties of the pyridine ring playing a significant role.

Hydrolysis

Pyridin-2-yl Acetate can undergo hydrolysis to yield 2-hydroxypyridine and acetic acid. This reaction can be catalyzed by both acids and bases. The rate of hydrolysis is influenced by the pH of the medium. The pyridine nitrogen can be protonated under acidic conditions, which can affect the reactivity of the ester.

Acylating Agent

As an activated ester, Pyridin-2-yl Acetate can act as an acylating agent, transferring the acetyl group to nucleophiles. The pyridin-2-yloxy group is a good leaving group, facilitating nucleophilic acyl substitution. This reactivity makes it a useful reagent in organic synthesis for the introduction of acetyl groups under specific conditions.

Applications in Drug Development and Organic Synthesis

The pyridine moiety is a privileged structure in medicinal chemistry, and Pyridin-2-yl Acetate serves as a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications.[1][5]

Intermediate in Pharmaceutical Synthesis

The 2-pyridyloxy group is present in a number of biologically active compounds. Pyridin-2-yl Acetate can be a key intermediate in the synthesis of these molecules, allowing for the facile introduction of this important pharmacophore. For instance, the related (pyridin-2-yloxy)-acetic acid ethyl ester has been used as a starting material for the synthesis of more complex heterocyclic systems.[4]

Role as a Directing Group in C-H Activation

In modern organic synthesis, pyridine derivatives are often employed as directing groups to control the regioselectivity of C-H activation reactions. While not a direct application of Pyridin-2-yl Acetate itself, the 2-pyridyl group is a well-established directing group. For example, the Miura group has demonstrated the acetoxylation of 2-aryl-1-(pyridine-2-yl)indoles, where the pyridine ring directs the functionalization to a specific position on the indole ring.[6] This highlights the synthetic utility of the 2-substituted pyridine scaffold, for which Pyridin-2-yl Acetate can be a precursor.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling Pyridin-2-yl Acetate. Based on the safety data for related compounds, it should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse thoroughly with water.

Conclusion